N-Boc-3-(chloromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGJAIFYCYZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617130 | |
| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219706-58-8 | |
| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc 3 Chloromethyl Aniline and Analogous Structures
Protection Strategies of the Aniline (B41778) Moiety
Protecting the amino group of aniline and its derivatives is a critical first step in many multi-step syntheses. This prevents its participation in unintended side reactions, given the nucleophilic and basic nature of the amine. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.
Comprehensive Analysis of tert-Butoxycarbonyl (Boc) Protection Techniques
The introduction of the Boc group onto an aniline nitrogen is typically achieved via nucleophilic attack of the amine on the electrophilic carbonyl carbon of a Boc-donating reagent. The reaction conditions are generally mild and can be adapted to a wide variety of substrates. Common solvents for this transformation include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and aqueous mixtures.
The choice of base is often crucial for achieving high yields. Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). In recent years, various catalytic systems have been developed to improve the efficiency and environmental friendliness of the N-Boc protection. These include the use of ionic liquids, nanocerium oxide, and thiamine (B1217682) hydrochloride, which can promote the reaction under mild or even solvent-free conditions.
The general mechanism involves the amine nitrogen attacking the carbonyl of the Boc-donating reagent, followed by the departure of a leaving group and deprotonation of the newly formed ammonium (B1175870) ion by a base to yield the neutral N-Boc protected aniline.
Exploration of Di-tert-butyl Dicarbonate (B1257347) Reagents in Amine Protection
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is the most prevalent reagent for the N-tert-butoxycarbonylation of amines. Its reactivity is attributed to the two carbonyl groups, which are activated by the electron-withdrawing carbonate linkage. When an amine attacks one of the carbonyl carbons, a mixed anhydride intermediate is formed, which then collapses, releasing the stable products of tert-butanol (B103910) and carbon dioxide, driving the reaction to completion.
The reaction is highly efficient and typically proceeds with high yields. It can be performed under various conditions, from aqueous systems with a base like sodium bicarbonate to anhydrous organic solvents like THF or DCM with an organic base such as triethylamine. For less reactive anilines, a catalyst like DMAP is often added to accelerate the reaction. Research has demonstrated that a wide array of functional groups are well-tolerated under these conditions, making (Boc)₂O a versatile and reliable reagent for amine protection.
Table 1: Comparison of Selected Conditions for N-Boc Protection of Anilines
| Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMAP | DCM | Room Temp. | 4h | 39-84 | |
| NaOH | Water/THF | 0°C to RT | 4h | >90 | |
| Triethylamine | THF | 0°C to RT | 6h | >95 | |
| Ionic Liquid | Neat | Room Temp. | 10-30 min | 90-98 | |
| Thiamine HCl | Solvent-free | Room Temp. | 15-45 min | 92-96 |
Controlled Mono-Protection in Diamine Systems
Achieving selective mono-protection of a symmetrical diamine presents a significant synthetic challenge, as the reaction with (Boc)₂O can easily lead to a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct. Several strategies have been developed to favor the formation of the mono-Boc derivative.
One common approach is to use a substoichiometric amount of (Boc)₂O, typically around 0.8 equivalents, which statistically favors mono-protection. However, this often results in a mixture that requires careful chromatographic separation.
A more elegant and efficient method involves the in situ monoprotonation of the diamine. By adding one equivalent of an acid, one of the amino groups is converted into its non-nucleophilic ammonium salt, effectively blocking it from reacting with the (Boc)₂O. The remaining free amino group can then be selectively protected. Sources of acid for this purpose include anhydrous HCl gas or reagents that generate HCl in situ, such as chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in the presence of an alcohol. This "one-pot" procedure can significantly improve the yield and purity of the mono-protected product.
Chloromethylation Approaches for Substituted Anilines
The introduction of a chloromethyl group onto an aromatic ring is a key transformation for creating versatile synthetic intermediates. The chloromethyl group can be readily converted into a variety of other functionalities through nucleophilic substitution.
Direct Chloromethylation of Aromatic Systems
Direct chloromethylation of aromatic rings, known as the Blanc reaction (or Blanc-Quelet reaction), is a classic method for installing a chloromethyl group. The reaction typically involves treating the aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The electrophile is generated from the protonation of formaldehyde, which is then attacked by the electron-rich aromatic ring.
However, this method has significant limitations, particularly for substrates like N-Boc-aniline. The strongly acidic conditions required for the Blanc reaction are incompatible with the acid-labile Boc protecting group, which would be cleaved under these conditions. Furthermore, highly activated rings such as anilines and phenols are often unsuitable substrates as they can undergo uncontrolled further alkylation with the newly formed benzyl (B1604629) chloride product, leading to diarylmethane byproducts. Consequently, direct chloromethylation is not a viable route for the synthesis of N-Boc-3-(chloromethyl)aniline.
Functional Group Interconversion from Hydroxymethyl Precursors to Chloromethyl Groups
A more practical and widely used strategy for synthesizing this compound involves a two-step sequence starting from a hydroxymethyl-substituted aniline. This approach circumvents the harsh conditions of direct chloromethylation and is compatible with the Boc protecting group.
The typical synthetic route is as follows:
N-Boc Protection: The starting material, 3-(hydroxymethyl)aniline, is first protected at the nitrogen atom using di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions to yield N-Boc-3-(hydroxymethyl)aniline.
Chlorination: The hydroxymethyl group of the protected intermediate is then converted to a chloromethyl group. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane.
The reaction with thionyl chloride proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as byproducts. Care must be taken, as the generated HCl can potentially cleave the Boc group. Therefore, the reaction is often performed at low temperatures and may include a non-nucleophilic base to scavenge the acid. Alternatively, milder, neutral chlorination methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO, have been developed for benzylic alcohols and are compatible with acid-sensitive groups. This functional group interconversion strategy provides a reliable and high-yielding pathway to the target compound.
Table 2: Reagents for the Conversion of Benzylic Alcohols to Chlorides
| Reagent | Conditions | Compatibility Notes | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | DCM, 0°C to RT | Can generate HCl, potentially cleaving acid-labile groups. | |
| Oxalyl Chloride | DCM, Pyridine (B92270) | Generally mild conditions. | |
| TCT / DMSO | Anhydrous DMSO, RT | Neutral conditions, compatible with acid-labile groups. | |
| Methanesulfonyl Chloride / Base | DCM, 0°C to RT | Forms a mesylate intermediate, then displaced by Cl⁻. |
Multi-step Synthetic Routes to Ortho/Meta/Para-Functionalized Anilines
The synthesis of substituted anilines is a cornerstone of organic chemistry, providing access to a vast array of pharmaceuticals, agrochemicals, and polymers. acs.org The specific substitution pattern (ortho, meta, or para) on the aniline ring dictates the synthetic strategy, as the directing effects of the amino group (or its protected form) are paramount. While the amino group is a strong ortho-, para-director, accessing meta-substituted anilines often requires indirect methods or the functionalization of precursors where a meta-directing group is temporarily in place. beilstein-journals.orglibretexts.org
Modern methods have expanded the toolkit for aniline functionalization. Direct C-H functionalization, for example, offers a more atom-economical alternative to traditional multi-step sequences that often require pre-functionalized starting materials. uva.nlresearchgate.net Palladium-catalyzed C-H olefination has been developed for para-selective functionalization, while other catalytic systems can target ortho or meta positions. acs.orguva.nlnih.gov These advanced strategies, alongside classical routes, provide a versatile platform for producing a wide range of functionalized anilines. acs.org
Condensation Reactions in the Formation of Arylamine Intermediates
Condensation reactions are fundamental in constructing the carbon-nitrogen framework of complex arylamines. These reactions typically involve the formation of a C=N bond (imine) by reacting a primary amine with an aldehyde or ketone, which can be a key step in a longer synthetic sequence. chemrevlett.comresearchgate.net The resulting imine can then be reduced or undergo further transformations.
A notable strategy for synthesizing meta-substituted anilines involves a one-pot, three-component reaction. This method can utilize the condensation of 1,3-diketones with amines and acetone (B3395972) to build the substituted aniline ring system under mild conditions. beilstein-journals.org The success of such multi-component reactions often hinges on the electronic properties of the starting materials. beilstein-journals.org Other condensation-based approaches can involve the reaction of arylhydrazonopropanals with active methylene (B1212753) compounds, which initially form intermediates that can cyclize to generate functionalized aromatic systems. mdpi.com These methods highlight the power of condensation chemistry to rapidly assemble complex molecular architectures from simpler precursors.
Strategic Application of Reduction Steps in Nitro-Aromatic Precursors
One of the most reliable and widely used strategies for preparing primary anilines involves the reduction of a nitro-aromatic precursor. youtube.comyoutube.com This two-step sequence begins with the electrophilic nitration of an aromatic ring using nitric acid and a strong acid catalyst like sulfuric acid. youtube.com The nitro group is a strong deactivating and meta-directing group, which is strategically crucial. For the synthesis of meta-substituted anilines, such as the precursor to this compound, an aromatic ring can be nitrated first, followed by the introduction of another substituent at the meta position, and finally, reduction of the nitro group to an amine. libretexts.orgyoutube.com
The reduction of the nitro group can be accomplished using a variety of reagents, the choice of which depends on the presence of other functional groups in the molecule. acs.org Catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., palladium on carbon) is highly efficient but can also reduce other groups like alkenes or remove halogens. youtube.com Milder and more chemoselective conditions often employ metals in acidic media, such as iron in acetic acid or tin(II) chloride in ethanol. youtube.comacs.org These methods are generally robust and form the basis for the synthesis of a vast number of aniline derivatives. youtube.commdpi.com
| Reagent/System | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd-C) | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, clean reaction. Can reduce other functional groups (alkenes, alkynes) and cause dehalogenation. | youtube.com |
| Iron (Fe) / Acid | Fe powder, acid (e.g., HCl, Acetic Acid) | Mild, economical, and tolerant of many functional groups. A classic industrial method. | youtube.comacs.org |
| Tin(II) Chloride (SnCl₂) | SnCl₂, solvent (e.g., EtOH), often with HCl | Mild reducing agent, good for substrates with sensitive functional groups. | youtube.com |
| Zinc (Zn) / Acid | Zn dust, acid (e.g., HCl, Acetic Acid) | Effective reducing agent, historically significant. | acs.org |
Regioselective Halogenation on Substituted Indoles and Anilines
The introduction of halogen atoms onto aniline and indole (B1671886) rings is a critical transformation for creating synthetic intermediates. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. thieme-connect.com For anilines, the powerful ortho-, para-directing nature of the amino group often leads to a mixture of products or polyhalogenation. nih.gov To control the selectivity, the amine is often protected, for instance as an anilide, which moderates its activating effect.
Various reagents have been developed for mild and selective halogenation. N-halosuccinimides (NCS, NBS, NIS) are common halogenating agents that can be used under specific conditions to achieve high regioselectivity. acs.orgnih.gov For example, using superacids like HF/SbF₅ at low temperatures can lead to unexpected meta-halogenation of certain anilide substrates due to protonation of the nitrogen substituent. thieme-connect.com In other cases, deprotonation of a Boc-protected aniline with a strong base like sodium hydride prior to adding the halogenating agent can direct the halogen to a specific position by altering the electronic character of the ring. nih.gov These methods provide chemists with precise control over the placement of halogens, enabling the synthesis of complex, specifically functionalized aromatic compounds. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound typically involves two key transformations: the Boc protection of a 3-(chloromethyl)aniline (B1612129) precursor, or the chloromethylation of N-Boc-aniline. More commonly, a precursor like 3-aminobenzyl alcohol would be protected and then the alcohol converted to the chloride. However, direct chloromethylation of a protected aniline is also a potential route. The optimization of this synthesis focuses on maximizing the yield of the desired product while minimizing the formation of impurities through careful control of reaction parameters.
Mitigation of Byproduct Formation (e.g., Over-chlorinated Species, Dimerization)
A significant challenge in the synthesis of chloromethylated arenes, a reaction often accomplished via the Blanc chloromethylation or related methods, is the formation of byproducts. wikipedia.org This reaction typically uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride. thieme-connect.de
One major side reaction is the formation of diarylmethane derivatives. dur.ac.uk This occurs when the newly formed, reactive benzyl chloride product undergoes a Friedel-Crafts alkylation with another molecule of the starting arene. Highly activated rings, such as phenols and anilines, are particularly susceptible to this, which is a key reason for using a protecting group on the aniline nitrogen. wikipedia.org Another potential byproduct is the formation of over-chlorinated species, where more than one chloromethyl group is added to the aromatic ring.
Several strategies can be employed to mitigate these unwanted side reactions. dur.ac.ukgoogle.com Controlling the reaction temperature is critical, as higher temperatures tend to favor the formation of diarylmethane byproducts. dur.ac.uk The choice of catalyst and the molar ratio of the reactants are also crucial. Using an excess of the aromatic substrate can sometimes reduce dimerization, but this complicates purification. google.com Careful selection of reaction time is also important to prevent the concentration of the product from reaching a point where byproduct formation becomes significant. dur.ac.uk
| Factor | Strategy | Rationale | Reference |
|---|---|---|---|
| Temperature | Maintain low to moderate reaction temperatures. | Higher temperatures increase the rate of the secondary Friedel-Crafts alkylation, leading to diarylmethane formation. | dur.ac.ukgoogle.com |
| Reactant Stoichiometry | Carefully control the molar ratio of formaldehyde and HCl to the aromatic substrate. | Using a significant excess of chloromethylating agents can lead to di- or tri-chloromethylated products. | google.com |
| Catalyst Choice | Select a milder Lewis acid or protic acid catalyst. Avoid highly active catalysts like AlCl₃ if dimerization is problematic. | Stronger catalysts like aluminum chloride are known to aggressively promote the Friedel-Crafts alkylation that leads to diarylmethane byproducts. | dur.ac.ukgoogle.com |
| Reaction Time | Monitor the reaction and stop it once the desired conversion of starting material is achieved. | As the concentration of the chloromethylated product increases, the rate of dimerization also increases. | dur.ac.uk |
Process Intensification and Scale-Up Considerations
Translating the synthesis of this compound from a laboratory scale to an industrial process introduces several challenges that must be addressed through process intensification. Scalability is a key consideration in the development of synthetic routes for functionalized anilines. uva.nlnih.gov
Safety is a primary concern, especially in chloromethylation reactions. These processes can generate highly carcinogenic byproducts, most notably bis(chloromethyl) ether, requiring strict handling protocols and engineering controls to prevent exposure. wikipedia.org The thermal stability of reactants and intermediates must also be assessed to prevent runaway reactions.
From a process chemistry perspective, key considerations include:
Reagent Addition: Controlled, slow addition of reagents can help manage the reaction exotherm and maintain an optimal temperature, which is crucial for minimizing byproduct formation.
Mixing: Efficient mixing is required to ensure homogeneity and consistent reaction rates, preventing localized "hot spots" that could lead to degradation or side reactions.
Workup and Purification: The workup procedure must be robust and scalable to efficiently remove catalysts and unreacted reagents. The generation of aqueous waste, particularly from acidic workups, needs to be minimized in line with green chemistry principles. Purification methods like crystallization are generally preferred over chromatography on a large scale due to cost and solvent usage.
Solvent Selection: Choosing an appropriate solvent that is effective for the reaction, safe to handle, and easily recoverable is vital for an environmentally and economically viable process.
By carefully considering these factors, the synthesis can be optimized for safety, efficiency, and cost-effectiveness, making the large-scale production of this compound feasible.
Reactivity and Chemical Transformations of N Boc 3 Chloromethyl Aniline
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the aromatic ring is a key site for synthetic modifications. Its reactivity is predominantly characterized by nucleophilic substitution and its influence on the aromatic system.
Mechanisms of Nucleophilic Substitution Reactions (SN2)
The chloromethyl group of N-Boc-3-(chloromethyl)aniline is susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. In this reaction, a nucleophile directly displaces the chloride ion in a single, concerted step. The carbon atom of the chloromethyl group is the electrophilic center, and the chlorine atom acts as the leaving group.
The rate of the Sₙ2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse molecular structures. For instance, reaction with azides, cyanides, and various carbon and heteroatom nucleophiles allows for the introduction of a wide array of functional groups. The resonance of the nitrogen lone pair in aniline (B41778) with the adjacent π system can decrease the availability of the lone pair, making aniline a poorer nucleophile and resulting in lower reactivity in some cases. ucalgary.ca
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product Functional Group |
| Azide (B81097) (N₃⁻) | Azidomethyl |
| Cyanide (CN⁻) | Cyanomethyl |
| Alkoxide (RO⁻) | Alkoxymethyl |
| Thiolate (RS⁻) | Thiomethyl |
| Amine (R₂NH) | Aminomethyl |
Electrophilic Reactivity in Aromatic Substitution Contexts
While the chloromethyl group itself is not an electrophile in the context of electrophilic aromatic substitution, its presence on the aniline ring influences the regioselectivity of such reactions. The N-Boc protected amino group is an ortho-, para-directing and activating group. libretexts.org However, the bulky tert-butoxycarbonyl (Boc) group can sterically hinder the ortho positions, favoring substitution at the para position.
The amino group in aniline is a strong activating group, making the aromatic ring highly reactive towards electrophiles. byjus.com This high reactivity can sometimes lead to overreaction, such as polyhalogenation. libretexts.org The N-Boc protecting group attenuates the activating influence of the amino group, allowing for more controlled electrophilic substitution reactions. libretexts.org Friedel-Crafts reactions are generally not successful with anilines because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.org
Cascade and Tandem Reactions Initiated by Chloromethyl Reactivity
The reactivity of the chloromethyl group can be harnessed to initiate cascade or tandem reactions, where a single transformation triggers a sequence of subsequent reactions to rapidly build molecular complexity. For example, a nucleophilic substitution at the chloromethyl group could introduce a functionality that subsequently participates in an intramolecular cyclization.
Research has shown that N-allyl anilines can undergo a di- or tri-chloromethylation/cyclization cascade to form polychloromethylated indolines. scispace.com While specific examples initiating directly from this compound are not prevalent in the provided search results, the principle of using the chloromethyl group as a reactive handle for initiating such sequences is a well-established synthetic strategy. These reactions often proceed through radical or ionic intermediates, leading to the formation of complex heterocyclic structures.
Transformations Involving the N-Boc Amine Functionality
The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal.
Stability and Selective Deprotection of the Boc Group under Acidic and Thermal Conditions
The N-Boc group is stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents, making it an ideal protecting group during transformations at other parts of the molecule. researchgate.net
Acidic Deprotection: The most common method for the removal of the N-Boc group is through treatment with strong acids. semanticscholar.orgmdpi.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), hydrochloric acid (HCl) in ethyl acetate (B1210297) or dioxane, and phosphoric acid are frequently employed. semanticscholar.orgreddit.comresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
Table 2: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Solvent |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |
| Hydrochloric Acid (HCl) | Ethyl Acetate, Dioxane |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) |
| p-Toluenesulfonic Acid (TsOH) | Dichloromethane/Tetrahydrofuran |
Thermal Deprotection: The N-Boc group can also be removed under thermal conditions, often in the absence of an acid catalyst. nih.govnih.gov This method is considered a greener alternative as it avoids the use of strong acids. acsgcipr.org The deprotection can be effected in various solvents, with methanol (B129727) and trifluoroethanol often giving optimal results. nih.govnih.gov The mechanism is believed to involve fragmentation to the amine, isobutylene (B52900), and carbon dioxide via a carbamic acid intermediate. acsgcipr.org High temperatures, sometimes up to 270°C, may be required for efficient deprotection. nih.gov
Intramolecular Reactivity of the N-Boc Moiety with Nucleophilic and Electrophilic Partners
The N-Boc group can participate in intramolecular reactions, although it is generally considered to be relatively unreactive. Under certain conditions, the nitrogen or oxygen atoms of the Boc group can act as internal nucleophiles. For instance, N-Boc-protected aziridines can undergo intramolecular Lewis acid-catalyzed reactions to form oxazolidinones. researchgate.net
Furthermore, the N-Boc group can be converted in situ into an isocyanate intermediate. This can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then reacts with Grignard reagents to form amides. nih.gov This transformation highlights the potential for the N-Boc group to participate in reactions beyond simple protection and deprotection. In some cases, metallation reactions of N-Boc anilines can lead to substitution at the thiomethyl group, demonstrating reactivity influenced by the Boc group's presence. researchgate.net
Aminolysis Reactions of Boc-Carbamates
While the term "aminolysis" might suggest a direct reaction with an amine to cleave the carbamate (B1207046), the primary and most synthetically useful transformation of the N-Boc group is its removal under acidic conditions, a process more accurately described as acid-catalyzed hydrolysis or acidolysis. The Boc group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved by acids. masterorganicchemistry.comsemanticscholar.org This orthogonality makes it an ideal protecting group in multi-step syntheses. masterorganicchemistry.com
The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. acsgcipr.org The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free aniline. masterorganicchemistry.com
A variety of acidic reagents can be employed for this transformation, and the choice often depends on the sensitivity of other functional groups in the molecule. semanticscholar.org
Table 1: Common Reagents for N-Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | masterorganicchemistry.comfishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | semanticscholar.org |
| Solid Acid Catalysts (e.g., H-BEA zeolite) | Tetrahydrofuran (THF) | 140 °C (Flow Chemistry) | rsc.org |
| Protic Ionic Liquids | Solvent-free | Room Temperature | researchgate.net |
The reaction is typically fast and high-yielding. fishersci.co.uk For instance, simply treating a dilute solution of the Boc-protected amine with TFA at room temperature can lead to rapid deprotection, often accompanied by the satisfying observation of CO2 bubbles. masterorganicchemistry.com The use of solid acid catalysts in continuous flow reactors represents a modern, efficient approach that facilitates product separation and improves productivity. rsc.org While effective, a potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, an issue that can sometimes be mitigated by the addition of scavengers. acsgcipr.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of an aryl chloride in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the construction of complex molecular scaffolds from simple precursors.
The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govtcichemicals.com For this compound, this transformation would typically involve a two-step sequence: borylation of the aromatic ring followed by the cross-coupling reaction.
First, a boron-containing moiety, such as a pinacol (B44631) boronate ester (Bpin), is introduced onto the aromatic ring. This can be achieved through palladium-catalyzed borylation of the aryl chloride using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov Alternatively, iridium-catalyzed C-H borylation can be employed, though regioselectivity can be a challenge.
Once the borylated derivative, such as tert-butyl (3-(chloromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, is synthesized, it can undergo a Suzuki–Miyaura cross-coupling reaction with a wide range of aryl or heteroaryl halides. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, and requires a base, such as potassium carbonate, to facilitate the transmetalation step. organic-chemistry.org
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example | Purpose | Reference(s) |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂ | Source of active Pd(0) catalyst | organic-chemistry.org |
| Ligand | SPhos, XPhos | Stabilizes Pd catalyst and facilitates oxidative addition/reductive elimination | organic-chemistry.org |
| Boron Source | Arylboronic acids, Arylboronic esters | Provides the organoboron coupling partner | nih.gov |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation | organic-chemistry.org |
This methodology allows for the synthesis of complex biaryl structures while keeping the amine protected and the chloromethyl group available for subsequent transformations. The reaction generally tolerates a wide variety of functional groups. nih.govnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org this compound, containing an aryl chloride moiety, is a suitable electrophile for this transformation. This reaction allows for the introduction of a new nitrogen-based substituent at the C1 position of the aniline ring.
The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. Sterically hindered phosphine (B1218219) ligands are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine. acsgcipr.orgresearchgate.net
Table 3: Key Components in Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Example | Role in Reaction | Reference(s) |
|---|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active catalyst | acsgcipr.org |
| Ligand | BINAP, Xantphos, DavePhos | Modulates catalyst activity and stability | researchgate.net |
| Amine | Primary or secondary amines, anilines | Nucleophilic coupling partner | wikipedia.orgacsgcipr.org |
| Base | NaOtBu, Cs₂CO₃ | Amine deprotonation | researchgate.net |
This reaction is highly versatile, enabling the coupling of a wide range of primary and secondary amines with the aryl chloride of this compound. The Boc protecting group and the chloromethyl group are generally stable under these conditions, allowing for the selective formation of a diarylamine or an N-aryl alkylamine structure.
Cycloaddition and Annulation Reactions
The functional handles on this compound allow for its conversion into precursors for various cycloaddition and annulation reactions, which are powerful strategies for the synthesis of heterocyclic rings.
While this compound itself is not a typical substrate for [3+2] cycloadditions, its chloromethyl group provides a convenient entry point to generate a 1,3-dipole. A common and highly effective strategy is the conversion of the benzylic chloride to a benzyl (B1604629) azide. This transformation is readily achieved through nucleophilic substitution with an azide source, such as sodium azide (NaN₃).
The resulting intermediate, tert-butyl (3-(azidomethyl)phenyl)carbamate, is a versatile 1,3-dipole that can participate in Huisgen 1,3-dipolar cycloadditions with various dipolarophiles, such as alkynes or alkenes, to form five-membered heterocycles. The reaction with alkynes, in particular, is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles. This can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species, which allows the reaction to proceed rapidly at room temperature with high regioselectivity (the copper-catalyzed azide-alkyne cycloaddition or CuAAC).
This two-step sequence—azide formation followed by [3+2] cycloaddition—represents a powerful method for linking the this compound scaffold to other molecules and for the construction of highly functionalized triazole-containing compounds.
The structure of this compound is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. A prominent example is the synthesis of the isoindoline (B1297411) ring system. researchgate.net
This transformation can be achieved via an intramolecular N-alkylation. First, the Boc group is removed under standard acidic conditions to expose the primary aniline. The resulting 3-(chloromethyl)aniline (B1612129) can then undergo intramolecular cyclization upon treatment with a base. The aniline nitrogen acts as a nucleophile, displacing the chloride from the benzylic position to form the five-membered isoindoline ring. This process is a type of intramolecular nucleophilic substitution.
This strategy provides a direct route to substituted isoindolines, which are important structural motifs in many biologically active compounds. researchgate.netresearchgate.net The reaction conditions can be tailored to control the cyclization process and achieve good yields of the desired heterocyclic product.
Derivatization Strategies for this compound
This compound is a versatile synthetic intermediate due to the presence of two reactive sites: the Boc-protected aniline nitrogen and the chloromethyl group. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, allowing for selective transformations at the chloromethyl position. Conversely, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo a variety of reactions. This section explores two key derivatization strategies: the formation of sulfonamides and the synthesis of thiocarbamides.
Formation of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives from this compound typically proceeds through a two-step sequence involving the deprotection of the Boc group followed by the sulfonylation of the resulting 3-(chloromethyl)aniline. The direct sulfonylation of the Boc-protected aniline is generally not favored due to the steric hindrance and electronic effects of the Boc group.
The initial step is the removal of the Boc protecting group, which is commonly achieved by treatment with a strong acid. mdpi.comnih.govnih.gov Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. mdpi.comnih.govnih.gov The reaction is typically carried out at room temperature and proceeds to completion, yielding the hydrochloride salt of 3-(chloromethyl)aniline.
Once the amine is deprotected, it can readily react with a variety of sulfonyl chlorides to form the corresponding sulfonamides. google.comsemanticscholar.org This reaction is a classic method for sulfonamide synthesis and is widely applicable. google.comsemanticscholar.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. google.comwisc.edu The general scheme for this two-step process is illustrated below:
Step 1: Deprotection of this compound

Step 2: Sulfonylation of 3-(chloromethyl)aniline

The existence of compounds such as N-(3-(chloromethyl)phenyl)methanesulfonamide in chemical supplier catalogs further supports this reaction pathway, indicating that the sulfonylation occurs at the aniline nitrogen. oakwoodchemical.combldpharm.comchemicalbook.com
Below is a data table summarizing the typical reaction conditions for the formation of sulfonamide derivatives from anilines, which are applicable to 3-(chloromethyl)aniline.
| Step | Reactants | Reagents and Solvents | Typical Conditions | Product |
| 1. Deprotection | This compound | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR HCl in Dioxane | Room temperature, 1-4 hours | 3-(chloromethyl)aniline hydrochloride |
| 2. Sulfonylation | 3-(chloromethyl)aniline hydrochloride, R-SO₂Cl (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride) | Pyridine or Triethylamine as base and solvent | Room temperature to gentle heating, 2-6 hours | N-(3-(chloromethyl)phenyl)sulfonamide derivative |
Synthesis of Thiocarbamide Derivatives from Boc-Protected Chloroanilines
The synthesis of thiocarbamide derivatives from Boc-protected chloroanilines, such as this compound, also involves a multi-step process. wisc.edunih.gov Research has demonstrated a successful route involving the reaction of a Boc-protected chloroaniline with substituted thiourea (B124793) compounds, followed by deprotection of the Boc group. nih.gov
In a reported procedure, Boc-protected 3-chloroaniline (B41212) is refluxed with various substituted thiourea compounds in an organic solvent like isopropanol. nih.gov This reaction leads to the formation of an amino group-protected 3-substituted-thiocarbamido aniline derivative. nih.gov The final step is the deprotection of the Boc group from the aniline nitrogen, which is typically achieved by stirring with 4M HCl in methanol. nih.gov This acidic workup yields the desired 3-substituted-thiocarbamido aniline derivative. nih.gov
The successful formation of these thiocarbamide derivatives has been confirmed through various spectral analyses, including IR, ¹H NMR, and ¹³C NMR. nih.gov For instance, the presence of N-H stretching frequencies in the IR spectra and characteristic peaks for aromatic protons and the C=S group in the NMR spectra confirm the formation of the thiocarbamide moiety. nih.gov
The following data table summarizes the synthesis and characterization of several thiocarbamide derivatives prepared from Boc-protected 3-chloroaniline. nih.gov
| Starting Material | Substituted Thiourea | Reaction Conditions (Step 1) | Deprotection Conditions (Step 2) | Final Product | Melting Point (°C) |
| Boc-protected 3-chloroaniline | Thiourea | Reflux in isopropanol, 5 hrs | 4M HCl in methanol, 2 hrs | N-(3-aminophenyl) thiourea | 82-84 |
| Boc-protected 3-chloroaniline | Phenylthiourea | Reflux in isopropanol, 5 hrs | 4M HCl in methanol, 2 hrs | N-(3-aminophenyl)-N'-phenyl thiourea | 72-74 |
| Boc-protected 3-chloroaniline | 4-Chlorophenylthiourea | Reflux in isopropanol, 5 hrs | 4M HCl in methanol, 2 hrs | N-(3-aminophenyl)-N'-(4-chlorophenyl) thiourea | 75-77 |
Applications in Advanced Organic and Medicinal Chemistry Synthesis
Integration into Complex Molecular Architectures
Precursor for Farnesyltransferase Inhibitors
The general structure of many non-peptidomimetic FTIs incorporates an aromatic core, often substituted with various functional groups that interact with the active site of the farnesyltransferase enzyme. The N-Boc-3-(chloromethyl)aniline scaffold provides two key points for molecular elaboration:
The Boc-protected amine: This group, once deprotected, can be acylated, alkylated, or used to form heterocyclic structures, which are common features in FTI candidates.
The chloromethyl group: This reactive handle allows for the introduction of a wide array of substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR).
Hypothetically, this compound could be utilized in a synthetic route where the chloromethyl group is first displaced by a nucleophile, such as an imidazole (B134444) or a thiol-containing moiety, which are known to interact with the zinc ion in the farnesyltransferase active site. Subsequent deprotection of the Boc group would then allow for further modification of the aniline (B41778) nitrogen to build up the desired FTI structure.
| Functional Group | Potential Role in FTI Synthesis | Example of Possible Reaction |
| N-Boc-amino | Precursor to a free amine for amide bond formation or heterocycle synthesis. | Deprotection followed by acylation with a carboxylic acid. |
| Chloromethyl | Electrophilic site for nucleophilic substitution to introduce key binding motifs. | Reaction with imidazole to form an imidazolylmethyl substituent. |
| Aniline Ring | Core scaffold for building the overall FTI structure. | Further functionalization through electrophilic aromatic substitution. |
Building Block in Polyurethane Cationomer Synthesis
Polyurethane cationomers are a class of polymers characterized by the presence of cationic centers along the polymer backbone. These materials have found applications in various fields, including as coatings, adhesives, and in biomedical applications, owing to their unique properties such as good adhesion, water dispersibility, and antimicrobial activity. The synthesis of polyurethane cationomers typically involves the reaction of a diisocyanate with a diol and a chain extender containing a tertiary amine, which is subsequently quaternized.
While direct literature evidence explicitly naming this compound as a building block in the synthesis of polyurethane cationomers is scarce, its structure suggests a potential, albeit unconventional, role. The Boc-protected amine is generally not reactive towards isocyanates. However, upon deprotection, the resulting primary amine could react with an isocyanate to form a urea (B33335) linkage.
A more plausible, though indirect, application would involve the modification of a diol or chain extender with this compound prior to polymerization. For instance, the chloromethyl group could be used to alkylate a diol containing a hydroxyl group that can be deprotonated. This would introduce the protected aniline moiety as a pendant group on the diol. After polymerization with a diisocyanate, the Boc group could be removed, and the resulting aniline could be quaternized to introduce the cationic charge.
| Component | Typical Monomers | Potential Role of this compound Derivative |
| Diisocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | Not a direct reactant in its protected form. |
| Diol | Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG) | Could be functionalized with the aniline moiety prior to polymerization. |
| Chain Extender/ Cationic Center Precursor | N-methyldiethanolamine (MDEA) | A diol functionalized with the aniline derivative could act as a co-chain extender. |
Contribution to Diversification Libraries and Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology for the creation of collections of structurally diverse small molecules. nih.govnih.gov These "diversification libraries" are then screened against various biological targets to identify new lead compounds. The utility of a building block in DOS is determined by its ability to participate in a variety of chemical reactions to generate a wide range of molecular scaffolds.
This compound is an excellent building block for the construction of diversification libraries due to its dual functionality. capes.gov.br The presence of two distinct reactive sites, the protected amine and the chloromethyl group, allows for a combinatorial approach to library synthesis.
The general strategy for utilizing this compound in DOS involves a series of parallel reactions where different functional groups are introduced at the chloromethyl position, followed by deprotection of the Boc group and subsequent diversification at the amino group.
Reaction at the Chloromethyl Group: The chloromethyl group is a versatile electrophile that can react with a wide range of nucleophiles to introduce appendage diversity. Examples of nucleophiles that can be employed include:
Azides: To introduce an azido (B1232118) group, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to form triazoles.
Thiols: To form thioethers.
Amines: To form secondary or tertiary amines.
Cyanide: To introduce a nitrile group, which can be further elaborated.
Carboxylates: To form esters.
Reaction at the Amino Group: After the initial diversification at the chloromethyl position, the Boc protecting group can be removed under acidic conditions to liberate the free aniline. This primary amine can then undergo a second round of diversification reactions, such as:
Acylation: Reaction with a library of carboxylic acids or acid chlorides to generate a diverse set of amides.
Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.
Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
This two-dimensional diversification strategy, where both the chloromethyl and the amino functionalities are systematically varied, allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily available starting material. The resulting library can then be screened for biological activity, contributing to the exploration of new areas of chemical space and the identification of novel drug leads.
| Diversification Point | Reaction Type | Introduced Moiety |
| Chloromethyl Group | Nucleophilic Substitution | Azides, Thioethers, Amines, Nitriles, Esters |
| Amino Group (after deprotection) | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation | Amides, Sulfonamides, Secondary Amines, Ureas/Thioureas |
Spectroscopic Characterization and Analytical Methodologies in Synthetic Research
Advanced Spectroscopic Techniques for Structure Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of N-Boc-3-(chloromethyl)aniline, the spectrum would show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the chloromethyl group, the N-H proton, and the aromatic protons on the aniline (B41778) ring. The splitting patterns (singlet, doublet, triplet, etc.) of the aromatic signals are particularly useful for confirming the meta-substitution pattern.
¹³C NMR provides information on the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a carbon count and identification of the carbon skeleton. The spectrum for this compound would show characteristic peaks for the carbonyl and quaternary carbons of the Boc group, the chloromethyl carbon, and the six distinct carbons of the aromatic ring.
The following table outlines the predicted chemical shifts for this compound, based on the analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and instrument frequency.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -C(CH₃)₃ (Boc group) | ~1.5 | Singlet |
| -CH₂Cl (Chloromethyl group) | ~4.5 | Singlet | |
| -NH- (Amide proton) | ~6.5-7.0 | Broad Singlet | |
| Aromatic Protons | ~7.0-7.5 | Multiplet | |
| ¹³C NMR | -C(CH₃)₃ (Boc group) | ~28 | |
| -C(CH₃)₃ (Boc group) | ~80 | ||
| -CH₂Cl (Chloromethyl group) | ~46 | ||
| Aromatic Carbons | ~118-140 | ||
| -C=O (Carbonyl) | ~153 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would confirm the presence of key functional groups. A prominent absorption band corresponding to the N-H stretch of the carbamate (B1207046) would be observed, along with a strong band for the carbonyl (C=O) group of the Boc protector. Additional characteristic peaks would include C-H stretches from the aromatic ring and the alkyl groups, C-N stretching, and a band in the lower frequency region corresponding to the C-Cl stretch.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carbonyl, Amide) | Stretching | 1680 - 1720 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound. nih.govnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass. nih.gov
For this compound (C₁₂H₁₆ClNO₂), HRMS would be used to measure its exact molecular weight. The experimentally determined monoisotopic mass should match the calculated theoretical value, providing strong evidence for the compound's identity and successful synthesis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Calculated Monoisotopic Mass ([M+H]⁺) | 242.0942 Da |
| Typical Mass Accuracy Requirement | < 5 ppm |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential during and after a chemical synthesis to isolate the desired product from unreacted starting materials, reagents, and byproducts, as well as to assess the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique. In an analytical capacity, it is used to determine the purity of a sample by separating it into its individual components. The area of the peak corresponding to the main product relative to the total area of all peaks provides a quantitative measure of purity.
A common HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com Detection is typically achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. sigmaaldrich.com By adjusting the method, HPLC can also be scaled up for preparative purposes to purify larger quantities of the compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds.
While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the technique is invaluable for identifying volatile byproducts or impurities that may be present in the reaction mixture. mdpi.com This could include residual starting materials (e.g., 3-(chloromethyl)aniline), solvent residues, or small molecule byproducts formed during the synthesis. The GC separates these volatile components, and the mass spectrometer provides fragmentation patterns that allow for their positive identification. mdpi.com
Column Chromatography and Flash Chromatography for Product Isolation
Column chromatography and its more rapid variant, flash chromatography, are indispensable adsorption chromatography techniques for the purification of organic compounds like this compound. The principle relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For N-Boc protected compounds, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature. nih.govrochester.edu
The crude product mixture is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system, known as the eluent or mobile phase, is then passed through the column. The separation efficiency is highly dependent on the choice of eluent. Typically, a mixture of a nonpolar solvent (like hexanes or petrol ether) and a moderately polar solvent (like ethyl acetate) is employed. rochester.eduwfu.edu
The separation occurs as the components travel down the column at different rates based on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and are eluted faster by the nonpolar mobile phase. More polar compounds adsorb more strongly to the silica gel and require a higher concentration of the polar eluent component to be eluted. wfu.edu For this compound, chemists would typically start with a low-polarity eluent system and gradually increase the polarity (gradient elution) to first elute nonpolar impurities before the desired product.
Flash chromatography operates on the same principle but utilizes positive pressure (from compressed air or nitrogen) to accelerate the flow of the eluent, significantly reducing the separation time compared to traditional gravity-fed column chromatography. rochester.edu The selection of an appropriate solvent system is often guided by preliminary analysis using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound to ensure optimal separation. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield purified this compound. rsc.org
| Parameter | Description | Typical Selection for this compound |
| Technique | Method of purification. | Flash Chromatography or Gravity Column Chromatography |
| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., Silica 60, 230-400 mesh) nih.govbeilstein-journals.org |
| Mobile Phase (Eluent) | A solvent system used to move the mixture through the column. | A mixture of a nonpolar and a polar solvent, such as Hexanes/Ethyl Acetate (B1210297) or Petrol Ether/Ethyl Acetate. nih.govbeilstein-journals.org |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity over time). |
| Monitoring | Technique to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |
Elemental Analysis (CHNS) for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method, often performed using an automated CHNS analyzer, provides a fundamental check of a compound's purity and confirms its empirical formula. mt.comresearchgate.net For this compound, this analysis is critical to verify that the synthesized product has the correct elemental composition corresponding to its molecular formula, C₁₂H₁₆ClNO₂.
The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000 °C). nmrmbc.com During combustion, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides (N₂/NOₓ). The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument provides the output as a percentage of the total mass for each element. measurlabs.comeurofins.in
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, is considered strong evidence for the compound's identity and purity. nih.gov This confirmation is a standard requirement for the characterization of novel compounds in scientific literature.
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | C₁₂H₁₆ClNO₂ | 59.63% | 59.51% |
| Hydrogen (H) | C₁₂H₁₆ClNO₂ | 6.67% | 6.72% |
| Nitrogen (N) | C₁₂H₁₆ClNO₂ | 5.80% | 5.75% |
| Chlorine (Cl) | C₁₂H₁₆ClNO₂ | 14.67% | Not Determined by CHNS |
| Oxygen (O) | C₁₂H₁₆ClNO₂ | 13.24% | Not Determined by CHNS |
Computational and Theoretical Studies on N Boc 3 Chloromethyl Aniline and Analogues
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of molecules. For N-Boc-3-(chloromethyl)aniline and its analogues, DFT calculations are instrumental in elucidating reaction mechanisms, identifying transition states, and understanding the factors that control chemical reactions.
Researchers employ DFT to map out the potential energy surface of a reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, in reactions involving the chloromethyl group, such as nucleophilic substitutions, DFT can model the bond-breaking and bond-forming processes, revealing the geometry and energetic profile of the transition state. First-principles calculations using DFT can reveal reaction coordinates and transition state spin densities, which are particularly useful in understanding complex reaction pathways. researchgate.net
DFT studies on related aniline (B41778) derivatives have been used to analyze electronic properties and reactivity. For example, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap (ΔH/L) can be calculated to assess molecular stability and reactivity. A DFT-GGA study on aniline calculated a ΔH/L of 3.69 eV. researchgate.net Such calculations for this compound would help in understanding its electronic behavior and susceptibility to electrophilic or nucleophilic attack. Furthermore, DFT calculations, combined with molecular docking studies, can provide insights into the biological relevance and interactions of these derivatives. acs.org
Molecular Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For substituted anilines, these models are crucial for predicting reactivity, regioselectivity (the preference for reaction at one position over another), and stereoselectivity (the preference for the formation of one stereoisomer over another).
Docking studies, a key component of molecular modeling, can predict how a molecule like this compound might bind to a biological target, such as an enzyme's active site. acs.orgnih.gov These simulations help in understanding the spatial arrangement of the molecule within the binding pocket and can explain observed biological activity. For example, modeling studies on 9-anilino substituted tricyclic compounds have shown that isosteric substitutions in the aniline ring influence LUMO energy, dipole moment, electrostatic charges, and the conformation of the ring, which in turn affects DNA affinity and base pair selectivity. nih.gov
Molecular modeling can also predict the outcome of reactions. For this compound, which has multiple reactive sites (the aromatic ring, the nitrogen atom, and the chloromethyl group), modeling can help predict where a reaction is most likely to occur. By calculating properties like electrostatic potential maps and frontier molecular orbital densities, researchers can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting the regioselectivity of various reactions.
Conformational Analysis and Steric Effects in Substituted Anilines
The three-dimensional shape or conformation of a molecule plays a significant role in its physical properties and chemical reactivity. For this compound, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the chloromethyl substituent introduces significant steric considerations.
Conformational analysis through molecular mechanics or quantum chemical calculations can identify the most stable (lowest energy) conformations of the molecule. These studies involve rotating bonds and calculating the energy of the resulting structures. For this compound, key considerations include the orientation of the Boc group relative to the aniline ring and the rotation around the C-N bond and the C-CH2Cl bond.
Table 1: Representative Bond Lengths in Aniline from Molecular Simulation
| Bond | Approximate Length (Å) |
| C-C (aromatic) | 1.40 |
| C=C (aromatic) | 1.40 |
| C-N | 1.436 |
| N-H | 1.044 |
| C-H (aromatic) | 1.082 |
| Data based on simulations of polyaniline, which show small variations from aniline monomers. researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) in Related Aromatic Amines
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or other properties. Aromatic amines as a class have been extensively studied using QSAR approaches to predict their mutagenicity and carcinogenicity. nih.govresearchgate.netoup.com
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., partition coefficient).
For aromatic amines, key descriptors often include:
Hydrophobicity (logP): Represents the tendency of a molecule to partition between a lipid and an aqueous phase. Higher hydrophobicity can sometimes correlate with higher carcinogenic potential. researchgate.net
Electronic Parameters: The energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) are often used. These relate to the molecule's ability to donate or accept electrons.
Polarity: Related to the solubility of molecules and can influence their metabolism and toxicity. mdpi.com
These models have been successfully used to discriminate between carcinogenic and non-carcinogenic aromatic amines and to predict their potency. nih.govoup.com Such an approach could be applied to this compound and its analogues to estimate their potential biological effects based on calculated molecular descriptors. mdpi.comnih.gov
Table 2: Common Descriptors in QSAR Models for Aromatic Amines
| Descriptor Category | Example Descriptors | Relevance |
| Electronic | E-HOMO, E-LUMO, Partial Atomic Charges | Relates to reaction mechanisms, metabolic activation, and DNA binding. |
| Steric | Molecular Weight (MW), Molar Refractivity (MR) | Influences binding to receptors and enzymes. researchgate.net |
| Hydrophobic | Partition Coefficient (logP) | Affects absorption, distribution, metabolism, and excretion (ADME). |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
Prediction of Spectroscopic Parameters and Electronic Properties
Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov
For this compound, DFT calculations can predict:
Vibrational Frequencies (IR Spectra): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes of the molecule can be determined, which correspond to peaks in the infrared spectrum.
NMR Chemical Shifts: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts with reasonable accuracy, providing a powerful tool for structure elucidation and confirmation. article4pub.com
Electronic Spectra (UV-Vis): TD-DFT can calculate the energies of electronic transitions, corresponding to the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum. nih.gov
In addition to spectroscopic parameters, these calculations provide fundamental electronic properties. The distribution and energies of the frontier molecular orbitals (HOMO and LUMO) can be visualized to understand charge transfer possibilities within the molecule. researchgate.netnih.gov The electrostatic potential (ESP) can be mapped onto the electron density surface to identify nucleophilic and electrophilic sites, further clarifying the molecule's reactivity.
Future Perspectives in N Boc 3 Chloromethyl Aniline Research
Development of Novel and Sustainable Synthetic Routes
Key areas of development include:
Catalyst and Solvent-Free Conditions: Research is moving towards catalyst- and solvent-free methods for the N-Boc protection of anilines. researchgate.net These approaches, often conducted under mild reaction conditions, can significantly reduce the environmental impact by eliminating the need for volatile organic solvents and potentially toxic catalysts. researchgate.net
Alternative Protecting Group Strategies: While the tert-butoxycarbonyl (Boc) group is highly effective, its installation and removal typically require specific, sometimes harsh, reagents. Future investigations may explore alternative, "greener" protecting groups or develop more benign methods for Boc group manipulation that are compatible with a wider range of functional groups. researchgate.net
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future synthetic routes could incorporate enzymatic steps for the synthesis or modification of N-Boc-3-(chloromethyl)aniline, representing a significant advancement in sustainable manufacturing.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Anticipated Benefits |
| N-Boc Protection | Use of di-tert-butyl dicarbonate (B1257347) with a base in an organic solvent. | Catalyst- and solvent-free reaction with di-tert-butyl dicarbonate. researchgate.net | Reduced solvent waste, elimination of catalyst, milder reaction conditions. |
| Chloromethylation | Friedel-Crafts reaction using chloromethyl methyl ether (a carcinogen). | Multi-step routes from less hazardous starting materials. | Improved safety profile, avoidance of highly toxic reagents. |
| Overall Process | Batch processing with multiple purification steps. | Integrated flow synthesis (see Section 7.3). | Reduced waste, improved energy efficiency, enhanced safety. |
Exploration of Undiscovered Reactivity Pathways and Catalytic Applications
The primary reactivity of this compound is centered around the nucleophilic substitution of the chloride and reactions involving the deprotected aniline (B41778). However, the molecule possesses latent reactivity that remains largely unexplored. Future research will likely focus on uncovering these novel transformation pathways, particularly through the application of modern catalytic methods.
The strategic positioning of the functional groups on the aniline ring makes it an interesting candidate for:
Transition-Metal Catalysis: The aromatic ring and the chloromethyl group offer multiple sites for transition-metal-catalyzed cross-coupling reactions. Beyond simple substitution, future work could explore reactions like Suzuki, Heck, or Buchwald-Hartwig couplings directly at the C-Cl bond or via C-H activation at other positions on the ring, enabling the construction of complex molecular architectures. nih.gov
Directed Metalation: The Boc-protected amino group can act as a directing group for ortho-lithiation or other metalation reactions, allowing for regioselective functionalization of the aromatic ring at positions that are otherwise difficult to access.
Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. Investigating the behavior of this compound under photoredox conditions could unveil entirely new reaction pathways and allow for the formation of unique chemical bonds under exceptionally mild conditions.
| Potential Reaction Type | Reactive Site(s) | Possible Transformation | Significance |
| C-H Activation | Aromatic C-H bonds | Introduction of new functional groups (e.g., aryl, alkyl, heteroatom). | Access to novel derivatives without pre-functionalization. |
| Cross-Coupling | C-Cl bond | Formation of new C-C or C-heteroatom bonds. | Rapid diversification of the molecular scaffold. |
| Directed ortho-Metalation | C2 or C4 position | Regioselective introduction of electrophiles. | Precise control over substitution patterns. |
| Photoredox Catalysis | Entire molecule | Generation of radical intermediates for novel bond formations. | Access to unique reactivity under mild, light-driven conditions. |
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
To accelerate the discovery and development of new molecules, the integration of this compound chemistry with automated and continuous flow platforms is a critical future direction. These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability compared to traditional batch synthesis. sigmaaldrich.comresearchgate.net
Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.com Reagent cartridges for common reactions, including Boc protection and deprotection, are already available. sigmaaldrich.com Incorporating this compound into these automated workflows will enable the rapid generation of large libraries of derivatives for high-throughput screening in drug discovery and materials science. researchgate.netnih.gov
Continuous Flow Chemistry: Performing reactions in a continuous flow reactor offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This is particularly advantageous for handling reactive intermediates or exothermic reactions. A multi-step flow process for synthesizing and derivatizing this compound would enhance safety, improve yield and purity, and allow for seamless scaling from laboratory research to industrial production. researchgate.net
The synergy between automation and flow chemistry promises to transform the use of this compound, making complex derivatives more accessible and accelerating the pace of innovation.
Broader Applications in Material Science and Agrochemistry beyond Medicinal Chemistry
While medicinal chemistry remains a primary application area, the unique structure of this compound makes it a promising candidate for development in other scientific fields, notably material science and agrochemistry. nbinno.com
Material Science: The aniline scaffold is a component of many functional materials. This compound can serve as a versatile monomer or building block for the synthesis of novel polymers. nbinno.com The chloromethyl group provides a convenient handle for polymerization or for grafting onto surfaces, while the protected amine can be deprotected post-polymerization to introduce new functionality. This could lead to the development of advanced materials such as specialized coatings, resins, or conductive polymers with tailored thermal or electronic properties. nbinno.com
Agrochemistry: Aniline derivatives are integral to the synthesis of many herbicides, fungicides, and insecticides. nbinno.com The this compound scaffold can be systematically modified to create libraries of new compounds for screening as potential crop protection agents. The ability to easily introduce diverse functional groups via the chloromethyl handle allows for the fine-tuning of a molecule's biological activity and environmental profile, potentially leading to the discovery of more effective and safer agrochemicals. nbinno.com
The exploration of these non-medicinal applications represents a significant growth area for research involving this versatile chemical intermediate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Boc-3-(chloromethyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via Boc protection of 3-(chloromethyl)aniline, followed by functionalization. Key steps include:
- Boc Protection : Reaction of 3-(chloromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP as a catalyst .
- Optimization : Yields depend on reaction time, temperature, and stoichiometry. For example, N-Boc derivatives of similar aniline compounds show yields ranging from 39% to 84% under varying acyl transfer conditions (e.g., 9-AJ catalyst in DMF at 30°C) .
- Data Table :
| Derivative | Reaction Conditions | Yield | Key Observations |
|---|---|---|---|
| 5k | N-Boc + isobutyryl, DMF, 30°C | 48% | Requires strict anhydrous conditions |
| 8f | 9-AJ catalyst, DMF, 30°C | 84% | High electron-withdrawing groups improve cyclization efficiency |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
- Methodology :
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.3–1.5 ppm and the chloromethyl (-CH₂Cl) resonance at δ 4.5–4.7 ppm. Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm Boc protection via carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and NH absence (due to Boc masking) .
- Critical Analysis : Mischaracterization risks arise if residual starting material (e.g., unprotected aniline NH₂) persists, detectable via IR NH stretches at ~3300 cm⁻¹.
Q. How does the Boc protecting group influence the stability of 3-(chloromethyl)aniline derivatives under different reaction conditions?
- Methodology : The Boc group enhances stability by preventing nucleophilic attack at the amine. However:
- Acidic Conditions : Boc deprotection occurs with TFA or HCl, regenerating the reactive amine .
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but may degrade in strong bases (e.g., NaOH) due to carbamate hydrolysis .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect the synthesis of this compound derivatives, and what strategies mitigate unwanted byproducts?
- Mechanistic Insights :
- SN1/SN2 Pathways : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) but may also eliminate HCl under basic conditions, forming quinoline derivatives .
- Mitigation : Use polar aprotic solvents (DMF, THF) to favor substitution over elimination. For example, microwave-assisted Suzuki-Miyaura coupling minimizes side reactions by accelerating kinetics .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives across different studies?
- Root Causes : Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) improve cyclization yields (84%) vs. electron-donating groups (44% for isopropoxycarbonyl) .
- Catalyst Efficiency : 9-AJ catalyst outperforms traditional bases in tandem acyl transfer–cyclization reactions .
Q. What advanced methodologies (e.g., microwave-assisted synthesis, flow chemistry) improve the efficiency of modifying the chloromethyl group in this compound?
- Innovative Approaches :
- Microwave-Assisted Reactions : Reduced reaction times (e.g., 30 min vs. 24 hr) for Suzuki-Miyaura coupling, achieving >90% conversion in chloromethylquinoline functionalization .
- Flow Chemistry : Enables precise control over reaction parameters (e.g., residence time, temperature) to minimize decomposition of labile chloromethyl intermediates .
- Case Study : Flow systems reduced HCl elimination by 60% in nucleophilic substitutions compared to batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
